5-Phenylpiperidin-3-amine
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Overview
Description
5-Phenylpiperidin-3-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a significant structural motif in many pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylpiperidin-3-amine typically involves the following steps:
Cyclization: The initial step involves the cyclization of appropriate precursors to form the piperidine ring.
Industrial Production Methods
Industrial production of this compound often involves the optimization of the above synthetic routes to ensure high yield and purity. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Phenylpiperidin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Phenylboronic acids, phenyl halides
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and amine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
5-Phenylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological processes and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Phenylpiperidin-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the phenyl group, widely used in organic synthesis.
4-Phenylpiperidine: Similar structure but with the phenyl group at the 4-position, used in different pharmacological applications.
N-Phenylpiperidine: Another analog with the phenyl group attached to the nitrogen atom, exhibiting distinct chemical properties.
Uniqueness
5-Phenylpiperidin-3-amine is unique due to the specific positioning of the phenyl and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
5-phenylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKCGHQMCRKTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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